(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol
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Overview
Description
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol is a heterocyclic compound with a pyrimidine ring structure. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,6-Tetrahydropyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1,4,5,6-Tetrahydropyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: A structurally similar compound with a pyrimidine ring but lacking the hydroxyl group.
2-Methyl-1,4,5,6-tetrahydropyrimidine: Another derivative with a methyl group at the 2-position instead of a hydroxyl group.
Uniqueness
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a broader range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C5H10N2O |
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Molecular Weight |
114.15 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-ylmethanol |
InChI |
InChI=1S/C5H10N2O/c8-4-5-6-2-1-3-7-5/h8H,1-4H2,(H,6,7) |
InChI Key |
UISVKSHZLURYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)CO |
Origin of Product |
United States |
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